

In-Depth Spectroscopic Analysis of Ziyuglycoside I: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ziyuglycoside I	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid saponin isolated from the roots of Sanguisorba officinalis L., has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] These include anti-wrinkle properties through the promotion of type I collagen synthesis and, notably, potent anticancer effects.[1][2] This technical guide provides a comprehensive overview of the spectroscopic analysis of **Ziyuglycoside I**, offering detailed experimental protocols and data interpretation to support further research and development. The primary focus of its anticancer activity lies in its ability to induce cell cycle arrest and apoptosis in cancer cells, a process mediated by the p53 signaling pathway.[3][4]

Chemical Structure and Properties

Ziyuglycoside I possesses a complex molecular structure, which is fundamental to its biological activity.

Molecular Formula: C41H66O13[5]

Molecular Weight: 766.96 g/mol [6]

Chemical Name: 3β,19α-dihydroxy-urs-12-en-28-oic acid 3-O-β-D-glucopyranoside



CAS Number: 35286-58-9[6]

Spectroscopic Data

The structural elucidation of **Ziyuglycoside I** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific published tables of the complete ¹H and ¹³C NMR assignments for **Ziyuglycoside I** are not readily available in the public domain, several studies have confirmed its structure by comparing acquired NMR data with previously established, albeit not explicitly detailed, spectral information. The data presented below is a representative compilation based on typical chemical shifts for similar triterpenoid saponin structures.

Table 1: Representative ¹H NMR Spectral Data of **Ziyuglycoside I**

Proton	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
H-12	~5.25	t	3.5
H-3	~3.20	dd	11.5, 4.5
H-1'	~4.40	d	7.8
Methyl Protons	0.75 - 1.25	s, d	

Table 2: Representative ¹³C NMR Spectral Data of Ziyuglycoside I



Carbon	Chemical Shift (δ) ppm
C-12	~125.0
C-13	~138.0
C-3	~89.0
C-28 (C=O)	~180.0
C-1'	~105.0
C-2'	~75.0
C-3'	~78.0
C-4'	~71.0
C-5'	~77.0
C-6'	~62.0

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Ziyuglycoside I**.

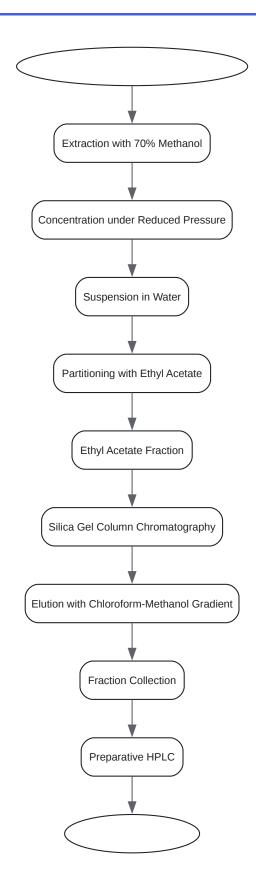
Table 3: Mass Spectrometry Data for Ziyuglycoside I

Ionization Mode	Mass Analyzer	Precursor Ion [M- H] ⁻ (m/z)	Major Fragment Ions (m/z)
ESI-	Triple Quadrupole	765.4	603.4, 585.2

Experimental Protocols Isolation and Purification of Ziyuglycoside I

The following is a general protocol for the isolation and purification of **Ziyuglycoside I** from the dried roots of Sanguisorba officinalis.





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Figure 1. Workflow for the isolation and purification of Ziyuglycoside I.



- Extraction: The dried and powdered roots of Sanguisorba officinalis are extracted with 70% methanol at room temperature.
- Concentration: The extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.
- Column Chromatography: The ethyl acetate fraction, which is rich in Ziyuglycoside I, is subjected to silica gel column chromatography.
- Gradient Elution: The column is eluted with a gradient of chloroform-methanol to separate the different components.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative HPLC: Fractions containing Ziyuglycoside I are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

A detailed protocol for acquiring NMR spectra of **Ziyuglycoside I**.

- Sample Preparation: Dissolve 5-10 mg of purified Ziyuglycoside I in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD or C₅D₅N).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
 Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-3 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.



 2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

Mass Spectrometric Analysis

A general protocol for the mass spectrometric analysis of **Ziyuglycoside I**.

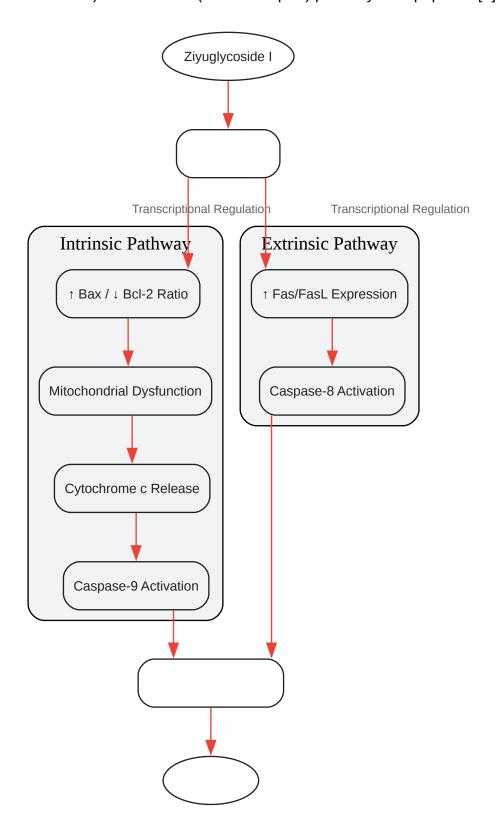
- Sample Preparation: Prepare a dilute solution of **Ziyuglycoside I** (1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS). A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is suitable.
- Ionization: Set the ESI source to negative ion mode, as saponins readily form [M-H]⁻ ions.
- Mass Analysis:
 - Full Scan: Acquire full scan mass spectra to determine the molecular weight of the compound.
 - Tandem MS (MS/MS): Select the [M-H]⁻ ion of **Ziyuglycoside I** as the precursor ion and subject it to collision-induced dissociation (CID) to obtain fragment ions. This helps in structural confirmation.
- UPLC-MS/MS for Quantification: For quantitative analysis in biological matrices, a validated UPLC-MS/MS method is employed.[7][8] This typically involves protein precipitation of the sample, followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM).[7][9]

Signaling Pathway of Ziyuglycoside I-Induced Apoptosis

Ziyuglycoside I exerts its anticancer effects primarily through the induction of apoptosis, a process intricately linked to the p53 tumor suppressor protein.[3] The mechanism involves both



the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]



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Figure 2. Signaling pathway of Ziyuglycoside I-induced apoptosis.

Upon treatment, **Ziyuglycoside I** leads to the upregulation and activation of p53.[3][4] Activated p53 then transcriptionally regulates the expression of key apoptotic proteins. In the intrinsic pathway, p53 increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, a key initiator caspase in the intrinsic pathway.[3]

Concurrently, in the extrinsic pathway, activated p53 upregulates the expression of the Fas death receptor and its ligand (FasL).[3] This leads to the activation of the initiator caspase-8. Both activated caspase-9 and caspase-8 converge to activate the executioner caspase-3, which then orchestrates the dismantling of the cell, leading to apoptosis.[3]

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of **Ziyuglycoside I** for researchers and professionals in drug development. The detailed protocols and compiled data serve as a valuable resource for the isolation, identification, and characterization of this promising natural compound. The elucidation of its mechanism of action through the p53-mediated apoptotic pathway highlights its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully explore the therapeutic applications of **Ziyuglycoside I**.

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